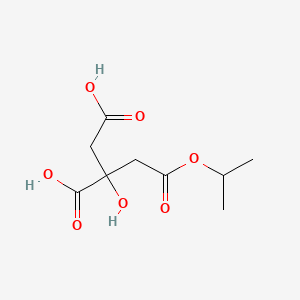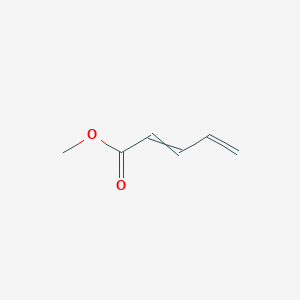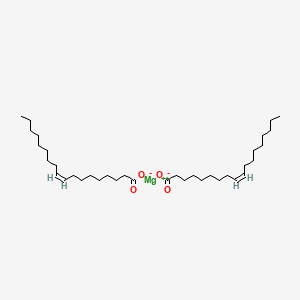
sodium;2-hydroxyethanesulfonate
Overview
Description
tannic acid . Tannic acid is a specific form of tannin, a type of polyphenol. It is a naturally occurring substance found in various plants, including oak bark, gallnuts, and certain types of fruits. Tannic acid is known for its astringent properties and has been used historically in leather tanning, ink production, and as a mordant in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tannic acid can be extracted from plant sources through various methods. One common method involves the extraction from gallnuts using water or alcohol as solvents. The process typically includes the following steps:
Grinding: The plant material is ground into a fine powder.
Extraction: The powder is mixed with a solvent (water or alcohol) and heated to facilitate the extraction of tannic acid.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated by evaporating the solvent, resulting in a crude tannic acid extract.
Purification: The crude extract is further purified using techniques such as crystallization or chromatography to obtain pure tannic acid.
Industrial Production Methods
In industrial settings, tannic acid is often produced through large-scale extraction processes. The plant material is subjected to mechanical grinding, followed by solvent extraction in large extraction tanks. The extract is then filtered, concentrated, and purified using industrial-scale equipment. The final product is typically dried and packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
Tannic acid undergoes various chemical reactions, including:
Oxidation: Tannic acid can be oxidized to form quinones and other oxidation products.
Hydrolysis: In the presence of water and acids or bases, tannic acid can hydrolyze to yield gallic acid and glucose.
Complexation: Tannic acid forms complexes with metal ions, proteins, and alkaloids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze tannic acid.
Complexation: Metal salts like ferric chloride are used to form complexes with tannic acid.
Major Products
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Complexation: Metal-tannate complexes.
Scientific Research Applications
Tannic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for phenolic content determination.
Biology: Studied for its antioxidant and antimicrobial properties. It is used in experiments to investigate its effects on cellular processes and microbial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and wound-healing properties.
Industry: Utilized in the production of adhesives, inks, and as a mordant in dyeing processes. It is also used in the food industry as a clarifying agent and preservative.
Mechanism of Action
Tannic acid exerts its effects through various mechanisms:
Antioxidant Activity: Tannic acid scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to microbial cell death.
Protein Precipitation: Tannic acid forms insoluble complexes with proteins, which can inhibit enzyme activity and microbial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: A hydrolysis product of tannic acid, known for its antioxidant properties.
Ellagic Acid: Another polyphenol with antioxidant and anticancer properties.
Catechin: A flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness
Tannic acid is unique due to its high molecular weight and the presence of multiple galloyl groups, which contribute to its strong astringent properties and ability to form complexes with proteins and metal ions. This makes it particularly effective in applications requiring protein precipitation and metal ion complexation.
Properties
IUPAC Name |
sodium;2-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADXKQRVAFSPTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















